2,3-Difluoro-L-Phenylalanine

Vue d'ensemble

Description

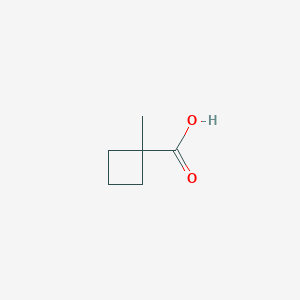

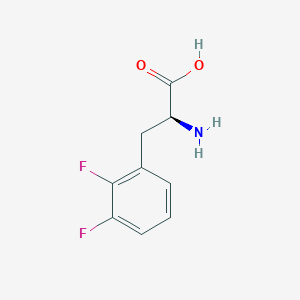

2,3-Difluoro-L-Phenylalanine is an organic compound with the chemical formula C9H9F2NO2 . It is a derivative of phenylalanine, with fluorine atom substitutions at the 2 and 3 positions of the compound . It is a white crystal or crystalline powder .

Synthesis Analysis

Fluorinated phenylalanines, including 2,3-Difluoro-L-Phenylalanine, have been synthesized and have shown significant physiological activity . The synthesis of these compounds often involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines .Molecular Structure Analysis

The molecular weight of 2,3-Difluoro-L-Phenylalanine is 201.17 . Its InChI code is 1S/C9H9F2NO2/c10-6-3-1-2-5 (8 (6)11)4-7 (12)9 (13)14/h1-3,7H,4,12H2, (H,13,14) .Chemical Reactions Analysis

2,3-Difluoro-L-Phenylalanine is used in the synthesis of biologically active organic compounds, drugs, and diagnostic reagents . It is commonly used as a synthetic enzyme inhibitor and as an internal standard in pharmaceutical analysis .Physical And Chemical Properties Analysis

2,3-Difluoro-L-Phenylalanine has a density of 1.379g/cm3 . Its boiling point is 306.9°C at 760 mmHg . It has low solubility in water, can be dissolved under acidic and neutral conditions, and has better solubility under alkaline conditions . It can be decomposed at high temperature .Applications De Recherche Scientifique

Synthesis and Incorporation into Peptides

A comprehensive study led by Fujita et al. (2000) prepared a complete set of difluorophenylalanines, including 2,3-Difluoro-L-Phenylalanine, and incorporated them into peptides to study CH/π interactions between peptide ligands and receptors. This work underlines the significance of difluorinated phenylalanines in understanding peptide-receptor interactions, highlighting the chemical's role in enhancing molecular recognition processes (Fujita et al., 2000).

Molecular Sensing and Electrochemical Sensors

Research on molecularly imprinted electrochemical sensors by Ermiş et al. (2017) demonstrates the application of L-Phenylalanine derivatives in creating selective and sensitive determination methods. This novel approach employs a unique monomer for the template molecule of L-Phenylalanine, indicating potential for highly selective sensing technologies (Ermiş et al., 2017).

Protein Research and Engineering

The engineering of Escherichia coli for L-Phenylalanine production showcases the utilization of metabolic pathway modifications to enhance yield, emphasizing the role of difluorinated phenylalanines in biotechnological applications related to amino acid production (Bang et al., 2021). Additionally, genetic encoding of para-pentafluorosulfanyl phenylalanine by Qianzhu et al. (2020) for stable protein interactions suggests the exploration of 2,3-Difluoro-L-Phenylalanine and related compounds in protein engineering, offering insights into the development of novel protein functionalities and interactions (Qianzhu et al., 2020).

Safety And Hazards

2,3-Difluoro-L-Phenylalanine has low toxicity, but it is still necessary to pay attention to safe operation . During operation, avoid inhaling dust or contact with the skin and eyes . If contact occurs, rinse immediately with plenty of water and seek medical attention . In addition, it should be stored in a dry, cool place, away from fire and oxidants .

Orientations Futures

Fluorinated amino acids, including 2,3-Difluoro-L-Phenylalanine, play a significant role in peptides and protein studies . They are known to enhance the stability of protein folds and serve as valuable analogues for the investigation of enzyme kinetics, protein-protein, and ligand-receptor interactions . Due to the unique properties of fluorine, fluorinated amino acids are used as a powerful tool to study biological processes and to develop anti-cancer reagents and vaccines . They have great potential for future therapeutic applications .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428101 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-L-Phenylalanine | |

CAS RN |

266360-42-3 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)